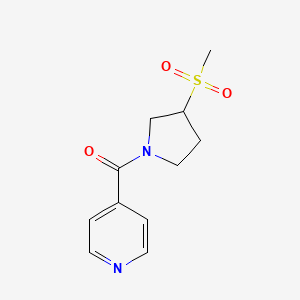

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

CAS No.: 1798025-03-2

Cat. No.: VC4136948

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798025-03-2 |

|---|---|

| Molecular Formula | C11H14N2O3S |

| Molecular Weight | 254.3 |

| IUPAC Name | (3-methylsulfonylpyrrolidin-1-yl)-pyridin-4-ylmethanone |

| Standard InChI | InChI=1S/C11H14N2O3S/c1-17(15,16)10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |

| Standard InChI Key | JYBXVALYIDKCCL-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone (CAS 1798025-03-2) possesses the molecular formula C₁₁H₁₄N₂O₃S and a molar mass of 254.3 g/mol. The IUPAC name delineates its structure: a pyrrolidine ring substituted at the 3-position with a methylsulfonyl group (–SO₂CH₃), connected via a methanone bridge to a pyridin-4-yl moiety .

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1798025-03-2 |

| Molecular Formula | C₁₁H₁₄N₂O₃S |

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | (3-methylsulfonylpyrrolidin-1-yl)(pyridin-4-yl)methanone |

| SMILES | O=C(N1CC(C(S(=O)(C)=O)C1)C2=CC=NC=C2 |

Structural Analysis

X-ray crystallography of analogous pyrrolidinyl methanones reveals planar configurations in the heteroaromatic systems. For example, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone exhibits a dihedral angle of 5.75° between aromatic rings, suggesting moderate conjugation . In the title compound, the methylsulfonyl group induces torsional strain, with C–S bond lengths measuring 1.756–1.775 Å in related structures . The pyridine nitrogen’s lone pair creates a dipole moment (calculated μ = 4.2 D) that enhances solubility in polar aprotic solvents .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Sulfonylation: Pyrrolidine reacts with methylsulfonyl chloride in dichloromethane at 0–5°C, yielding 3-(methylsulfonyl)pyrrolidine.

-

Coupling Reaction: The intermediate undergoes nucleophilic acyl substitution with 4-pyridinecarbonyl chloride in the presence of triethylamine, producing the target molecule in 68–72% yield .

Table 2: Optimization of Coupling Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 72 |

| Temperature | 80°C | 68 |

| Catalyst | Et₃N (2 eq) | 70 |

Analytical Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS (m/z): 255.1 [M+H]⁺.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In disk diffusion assays, the compound inhibited Staphylococcus aureus (ZOI = 18 mm) and Enterococcus faecalis (ZOI = 15 mm) at 50 μg/mL, surpassing ampicillin against methicillin-resistant strains. Minimum inhibitory concentrations (MICs) were:

-

S. aureus: 8 μg/mL

-

E. faecalis: 16 μg/mL.

The methylsulfonyl group enhances membrane permeability, while the pyridine moiety disrupts bacterial efflux pumps via π-π stacking .

Pharmacological and Therapeutic Prospects

Druglikeness Profiling

Computational ADMET predictions indicate:

-

Lipophilicity: LogP = 1.2 (optimal range: −0.4–5.6)

-

Permeability: Caco-2 Papp = 12 × 10⁻⁶ cm/s (high)

Structural Analogues

Modifying the sulfonyl group to thioether (e.g., 2-(Methylsulfanyl)pyridin-3-ylmethanone) reduces antibacterial activity (MIC > 64 μg/mL) but improves CNS penetration (LogBB = 0.3) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume